molecular formula C18H17N5O4 B5550865 N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No. B5550865
M. Wt: 367.4 g/mol
InChI Key: FVMPAISVADOINM-UHFFFAOYSA-N
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Description

The interest in oxazolidinone derivatives, including compounds structurally related to the specified molecule, primarily stems from their biological activities, such as antibacterial properties and potential as monoamine oxidase inhibitors. These compounds often serve as key intermediates or end products in the synthesis of drugs targeting various diseases.

Synthesis Analysis

The synthesis of oxazolidinone derivatives involves multiple steps, including amination, cyclization, and functional group transformations. For instance, a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives showcases the intricacies involved in preparing oxazolidinone compounds, highlighting the role of intermediates such as glycidylacetamide in their formation (Yang Chao, 2008).

Molecular Structure Analysis

Oxazolidinone derivatives exhibit a wide range of molecular interactions, including weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in the stability and reactivity of these compounds. For instance, a study on N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides reveals how these weak interactions contribute to the compound's structural characteristics (T. C. Nogueira et al., 2015).

Chemical Reactions and Properties

Oxazolidinone compounds participate in various chemical reactions, including cycloadditions, which can lead to the formation of new cyclic structures. For example, the cycloaddition of 3-methyl-2,4-diphenyloxazolium 5-oxide to CC double bonds results in the formation of cyclic azomethine ylides, further stabilizing into Δ2-pyrrolines, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry (H. Gotthardt & R. Huisgen, 1970).

Scientific Research Applications

Antibacterial Agents

Oxazolidinones, including analogs like U-100592 and U-100766, are known for their novel mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. These compounds demonstrate potent in vitro antibacterial activities against a wide range of clinically significant human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis, without cross-resistance with other antimicrobial classes. The development of these compounds follows a directed chemical modification program aimed at enhancing antimicrobial efficacy and safety profiles (Zurenko et al., 1996).

Modification for Reduced Side Effects

Research into modifying oxazolidinones to decrease undesirable side effects, such as inhibition of monoamine oxidase A (MAO-A), has led to the identification of 1,2,3-triazole as a promising substitute for traditional acetamide functionalities. This adjustment aims to retain antibacterial potency while minimizing the risk of side effects, contributing to the development of safer antibacterial agents (Reck et al., 2005).

Neurotropic Properties

Oxazolidinone analogs of piracetam, a nootropic agent, have been synthesized to explore new pharmacologically active substances within the 2-pyrrolidone series. This research direction aims at creating compounds with enhanced nootropic and antihypoxic effects, potentially offering new therapeutic options for cognitive disorders and conditions associated with oxygen deprivation (Kadushkin et al., 1995).

Drug Development and Pharmacokinetics

Investigations into the pharmacokinetics and stability of oxazolidinone compounds contribute to understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion. This knowledge is crucial for the successful development of new drugs, as it influences dosing regimens and efficacy (Petrova et al., 2009).

properties

IUPAC Name

N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-21-8-4-7-13(21)15(24)17(25)19-16-14-11(22(2)20-16)5-3-6-12(14)23-9-10-27-18(23)26/h3-8H,9-10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMPAISVADOINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

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